N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea
Overview
Description
“N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-ethoxyphenyl)urea” is a chemical compound that contains a thiadiazole ring. Thiadiazole derivatives are an important class of heterocyclic compounds known for their wide range of biological activities . They have been synthesized and tested against various cell lines .
Synthesis Analysis
The synthesis of similar compounds usually starts from 4-chlorobenzoic acid. The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the thiadiazole-thiol intermediate. This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final product .
Molecular Structure Analysis
The molecular structure of “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-ethoxyphenyl)urea” is characterized by the presence of a thiadiazole ring, which is a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound “5-(4-Chlorophenyl)-N-p-tolyl-1,3,4-thiadiazole-2-sulfonamide” was found to be a yellow solid with a melting point of 250-252°C .
Mechanism of Action
Target of Action
The compound N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-ethoxyphenyl)urea is a derivative of thiadiazole . Thiadiazole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets.
Mode of Action
It is known that thiadiazole derivatives can interact with their targets in a variety of ways, often leading to changes in the target’s function . The specific interactions and changes caused by this compound would depend on its specific targets.
Biochemical Pathways
Thiadiazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with thiadiazole derivatives , it is likely that this compound could have a variety of effects at the molecular and cellular level.
Future Directions
Properties
IUPAC Name |
1-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-2-24-14-9-7-13(8-10-14)19-16(23)20-17-22-21-15(25-17)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMHWNROUDPUIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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